Dehydro Indapamide-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

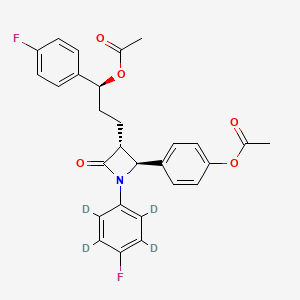

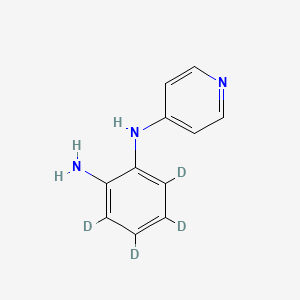

Dehydro Indapamide-d3 is a biochemical used for proteomics research . It is a labeled metabolite of Indapamide (M5) and is involved in a dehydrogenation pathway by cytochromes P450 .

Synthesis Analysis

Dehydro-indapamide was synthesized through the oxidation of indapamide by either MnO2 or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) .Molecular Structure Analysis

The molecular formula of Dehydro Indapamide-d3 is C16H11D3ClN3O3S . Its molecular weight is 366.84 .Chemical Reactions Analysis

Dehydro Indapamide-d3 is a metabolite of Indapamide and is involved in a dehydrogenation pathway by cytochromes P450 .Physical And Chemical Properties Analysis

The molecular formula of Dehydro Indapamide-d3 is C16H11D3ClN3O3S and its molecular weight is 366.84 .科学的研究の応用

I have conducted a search for the scientific research applications of “Dehydro Indapamide-d3,” but unfortunately, the specific details on unique applications are not readily available in the public domain. This compound is a labeled analogue of Dehydro Indapamide, which is a metabolite of Indapamide, and it’s often used in pharmaceutical analytical testing .

作用機序

Target of Action

Dehydro Indapamide-d3, a derivative of Indapamide, primarily targets Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme found in red blood cells and other tissues, playing a crucial role in maintaining acid-base balance in the body .

Mode of Action

It is believed to interact with its target enzyme, leading to changes in the body’s fluid balance and electrolyte levels . This interaction can result in diuresis, or increased urine production, which helps lower blood pressure .

Biochemical Pathways

Dehydro Indapamide-d3 is thought to be involved in the dehydrogenation pathway by cytochromes P450 . This pathway is crucial for the metabolism of various substances in the body . The downstream effects of this pathway can influence the body’s fluid and electrolyte balance, potentially impacting blood pressure regulation .

Pharmacokinetics

It is known that indapamide, the parent compound, is quickly absorbed from the gastrointestinal tract, with peak plasma concentrations seen 1-2 hours after dosing . It is extensively metabolized in the liver and excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound .

Result of Action

The primary result of Dehydro Indapamide-d3’s action is the reduction of blood pressure. This is achieved through its diuretic effect, which leads to increased urine production and decreased fluid volume in the body . This can help manage conditions like hypertension and edema due to congestive heart failure .

Action Environment

The action, efficacy, and stability of Dehydro Indapamide-d3 can be influenced by various environmental factors. These may include the individual’s health status, diet, and other medications they may be taking. For instance, certain foods or drugs may interact with Dehydro Indapamide-d3, potentially altering its effectiveness . Furthermore, factors such as temperature and pH could impact the stability of the compound .

特性

IUPAC Name |

4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCDXWWLUHMMJI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Indapamide-d3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)

![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)